Methyl 2-isopropyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

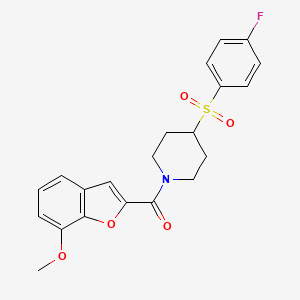

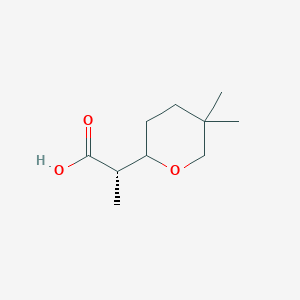

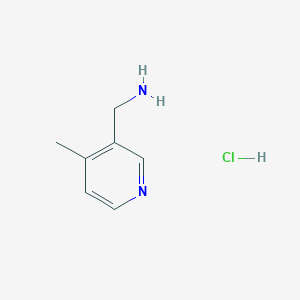

Methyl 2-isopropyl-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.196. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imiquimod and Analogs

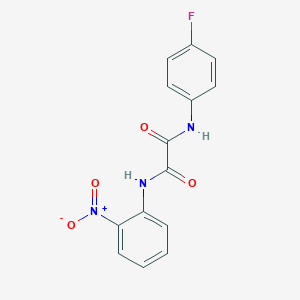

Imiquimod, a compound structurally related to Methyl 2-isopropyl-1H-imidazole-4-carboxylate, demonstrates the importance of imidazole derivatives in medical research. Imiquimod is a non-nucleoside imidazoquinolinamine that activates the immune system by inducing cytokines. It has shown effectiveness in treating various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. This showcases the therapeutic potential of imidazole derivatives in immunoregulation and antitumor activities (Syed, 2001).

Chemical Synthesis and Modification

Research on xylan derivatives, including their ethers and esters, highlights the versatility of chemical modifications using imidazole derivatives. These modifications produce biopolymers with specific properties tailored for various applications, such as drug delivery and antimicrobial agents. The synthesis processes involve reactions that could be related to the chemical behaviors of this compound and its potential as a precursor in producing functional materials (Petzold-Welcke et al., 2014).

Antimicrobial and Antifungal Applications

Carvacrol, a compound with a structural similarity to this compound, has been studied for its antimicrobial and anti-biofilm activities. Its effectiveness against a wide range of Gram-positive and Gram-negative bacteria and fungi underlines the potential of structurally similar compounds for developing new antimicrobial agents (Marchese et al., 2018).

Therapeutic Agents Development

Imidazole derivatives are extensively explored for their pharmacological activities. They exhibit a broad spectrum of biological effects, including anti-infective properties. This underlines the potential of this compound and its analogs in the development of new therapeutic agents, providing a promising avenue for future pharmaceutical research (Sharma et al., 2016).

Mechanism of Action

Target of Action

Methyl 2-isopropyl-1H-imidazole-4-carboxylate, also known as methyl 2-(propan-2-yl)-1H-imidazole-4-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could potentially have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Action Environment

It is known that the proton conduction of some imidazole-based compounds can be temperature- and humidity-dependent , suggesting that environmental factors could potentially influence the action of this compound.

Properties

IUPAC Name |

methyl 2-propan-2-yl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)7-9-4-6(10-7)8(11)12-3/h4-5H,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTORDFSBXDPJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B2540757.png)

![N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2540761.png)

![5-[1-(7-Fluoroquinazolin-4-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2540762.png)

![3-(2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2540771.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2540774.png)